2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring an imidazo-pyrazine core with a saturated tetrahydropyrazine ring. Its ethyl substituent at position 2 enhances lipophilicity, contributing to cell permeability and bioactivity. This scaffold is a key structural motif in pharmacologically active compounds, such as BIM-46174 and its dimer BIM-46187, which are potent Gαq-protein inhibitors . The synthesis typically involves cyclization of N-protected amino acids with phenacyl bromides or pyridine derivatives, followed by hydrogenation and deprotection steps .
Properties
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFFUFOYZQXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2CCNCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Ring-Closing Reactions
A patent by CN102464661A outlines a pathway for synthesizing ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate, which shares structural similarities with the target compound. Adapting this method involves:
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Synthesis of 2-methylthiopyrazine : Treatment of 2-chloropyrazine with sodium methyl mercaptide in tetrahydrofuran (THF) under reflux yields 2-methylthiopyrazine with 80–81% efficiency.
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Oxidation to Methylsulfonylpyrazine : Oxidation using potassium persulfate (Oxone®) in a mixed solvent system (THF:methanol:water = 2:2:1) converts the methylthio group to a methylsulfonyl moiety, enhancing electrophilicity for subsequent ring closure.
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Ring-Closing with Ethylenediamine : Reacting methylsulfonylpyrazine with ethylenediamine in ethanol under reflux forms the imidazo[1,5-a]pyrazine scaffold. For 2-ethyl substitution, substituting ethylenediamine with a β-amino alcohol (e.g., 2-amino-1-butanol) could introduce the ethyl group at position 2 via reductive amination or alkylation.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylthio Formation | NaSMe, THF, reflux, 2–3 h | 80–81 |
| Oxidation | Oxone®, RT, 16 h | 85–90 |
| Ring-Closing | Ethylenediamine, ethanol, reflux | 75–80 |
This route’s limitation lies in the need for precise control over the ring-closing step to direct substitution to position 2.
Hydrogenation of Imidazo[1,2-a]pyrazine Carboxylates
Esterification and Catalytic Hydrogenation
Source and describe the synthesis of tetrahydroimidazo[1,2-a]pyrimidine derivatives via hydrogenation, which can be adapted for pyrazine systems:
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Aldehyde Oxidation : Starting with imidazo[1,2-a]pyrazine-2-carbaldehyde, oxidation with Oxone® in dimethylformamide (DMF) yields the carboxylic acid.
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Esterification : Treatment with ethanol and concentrated HCl produces ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
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Hydrogenation : Catalytic hydrogenation (PtO₂, 30 psi H₂) saturates the pyrazine ring, yielding ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate.
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Reduction to Ethyl Group : The ester moiety is reduced to an ethyl group using lithium aluminum hydride (LiAlH₄) in dry THF, followed by quenching and purification.
Reaction Scheme:
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | Oxone®, DMF, 5°C, 2 h | 50 |
| Esterification | EtOH, conc. HCl, RT, 6 h | 90 |
| Hydrogenation | PtO₂, H₂ (30 psi), 3 h | 85 |
| Reduction | LiAlH₄, THF, 0°C → RT, 2 h | 70 |
This method’s strength lies in its modularity, though the reduction step introduces scalability challenges due to LiAlH₄’s sensitivity.
Direct Alkylation of Tetrahydroimidazo[1,2-a]pyrazine
Friedel-Crafts Alkylation at Position 2
While less common, direct alkylation of the imidazo ring offers a streamlined approach:
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Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine : Prepared via cyclocondensation of 2-aminopyrazine and 1,1,3-trichloroacetone in ethanol, followed by hydrogenation.
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Ethylation via Electrophilic Substitution : Using ethyl bromide (EtBr) and aluminum chloride (AlCl₃) in dichloromethane (DCM) under reflux directs ethylation to the electron-rich position 2.
Mechanistic Insight:
The reaction proceeds via a Friedel-Crafts mechanism, where AlCl₃ generates the electrophilic ethyl carbocation, which attacks position 2 of the imidazo ring.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | DCM, reflux, 12 h |
| Yield | 60–65% |
This method suffers from moderate yields due to competing alkylation at other positions, necessitating rigorous chromatographic purification.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives, while reduction may produce tetrahydroimidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound may modulate these targets by binding to active sites or altering their conformation, thereby affecting the pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyrazine Core
Modifications at position 2 of the imidazo[1,2-a]pyrazine core significantly influence biological activity and selectivity:
Key Observations :
Heterocyclic Variations: Pyrazine vs. Pyrimidine
Replacing the pyrazine ring with pyrimidine alters electronic properties and target interactions:
Key Observations :
Key Observations :
Gαq-Protein Inhibition vs. HDAC6 Inhibition
Antibacterial vs. Anticancer Activity
- Hydrazone derivatives (8a–k): Combat Gram-positive and Gram-negative bacteria via membrane disruption .
Structure-Activity Relationship (SAR) Trends
Position 2 Modifications :
- Electron-withdrawing groups (e.g., CF3, Br) enhance intermediate reactivity for further derivatization .
- Aromatic substituents (e.g., phenyl, pyridyl) improve target binding via π-π stacking .
Saturation of the Imidazo Ring :
- Dihydro derivatives (e.g., 2,3-dihydroimidazo) reduce alpha-2 adrenergic receptor affinity while retaining alpha-1 activity .
Biological Activity
2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H14N2
- Molecular Weight : 150.23 g/mol
- CAS Number : 623564-18-1
- IUPAC Name : this compound
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to inhibit apoptosis in neuronal cells by modulating mitochondrial pathways. Specifically, it up-regulates Bcl-2 and down-regulates Bax and cytochrome C levels, thereby inhibiting caspase activation. In a study involving PC12 cells exposed to oxidative stress from H2O2, the compound exhibited an EC50 value of approximately 5.44 µM for neuroprotection .
Antitumor Activity
The compound has demonstrated significant antitumor activity against various cancer cell lines. For example:
- BEL-7402 (liver cancer) : IC50 = 9.4 µM
- A549 (lung cancer) : IC50 = 7.8 µM
- MCF-7 (breast cancer) : IC50 = 10.4 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms similar to those observed in neuroprotection .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Apoptosis : By affecting mitochondrial pathways and regulating apoptotic proteins.
- Antioxidant Properties : Reducing oxidative stress in cells exposed to harmful agents.
- Cell Cycle Arrest : Inducing cell cycle arrest in tumor cells leading to reduced proliferation.
Study on Neuroprotection
A study published in MDPI demonstrated that the compound effectively protects PC12 cells from H2O2-induced oxidative damage. The protective effect was linked to its ability to modulate apoptotic pathways and improve cell viability significantly .
Evaluation of Antitumor Effects
In another study focusing on various cancer cell lines, the compound was evaluated for its cytotoxic effects. The results indicated that it not only inhibited cell growth but also triggered apoptosis in a concentration-dependent manner .
Comparative Analysis of Biological Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | BEL-7402 | 9.4 | Induces apoptosis |
| This compound | A549 | 7.8 | Induces apoptosis |
| This compound | MCF-7 | 10.4 | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
